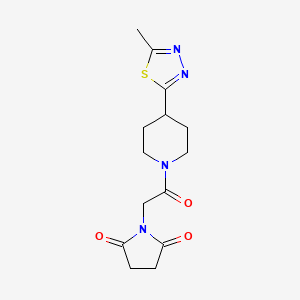

(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

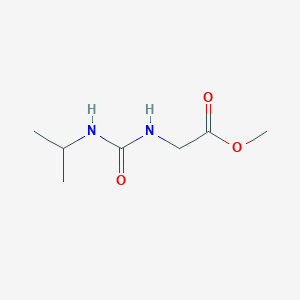

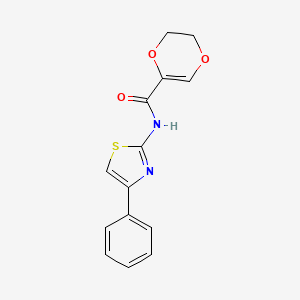

“(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-chlorobenzamide” is a derivative of Rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .

Synthesis Analysis

Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered heterocyclic substituent . A slight change in this substituent significantly affects the properties of the compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Knoevenagel condensation reaction .Physical And Chemical Properties Analysis

These compounds have high thermal stability, demonstrated above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .Aplicaciones Científicas De Investigación

Crystal Structure and Computational Studies

The structural analysis through X-ray single crystal diffraction and computational studies using HF and DFT levels of theory have been conducted on thiazolidin-4-one derivatives. Such investigations highlight the non-planar configuration of the molecule, with intra- and intermolecular contacts of type C-H···O, C-H···S, and C-H···Cl, explored using Hirshfeld surfaces analysis method (Khelloul et al., 2016).

Anticancer Activity Evaluation

Thiazolidinone derivatives have shown potential anticancer activities. For instance, various derivatives exhibited cytotoxicity against hematopoietic neoplastic cells more than solid tumor-derived cells, highlighting their promise for in vivo and combination therapy studies against cancer (de Melo Rêgo et al., 2017). Another study synthesized 4-thiazolidinone derivatives containing benzothiazole moiety, which showed antitumor activity on several cancer cell lines, demonstrating the importance of structural modifications in enhancing anticancer efficacy (Havrylyuk et al., 2010).

Anti-inflammatory and Antimicrobial Activities

Research devoted to the design of new non-steroidal anti-inflammatory drugs (NSAIDs) utilizing the 4-thiazolidinone core has led to compounds demonstrating significant anti-exudative activity. Some compounds synthesized showed activity equivalent to classic NSAIDs, such as Diclofenac, indicating their potential for further development as anti-inflammatory agents (Golota et al., 2015). Additionally, novel 4-thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating potent inhibition against several Gram-positive bacteria, including multidrug-resistant strains, with MIC values in a promising range (Song et al., 2012).

Protein Kinase Inhibition for Neurological and Oncological Disorders

A study focused on the synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones under microwave irradiation tested their activity against protein kinases involved in neurological and oncological disorders. Notably, compounds were identified as nanomolar inhibitors of DYRK1A, a kinase implicated in these disorders, demonstrating the potential of 1,3-thiazolidin-4-one core as pharmacophores for developing potent treatments (Bourahla et al., 2021).

Direcciones Futuras

The possibility of using the considered derivatives for fluorescence bioimaging was checked. Compounds 1 and A-2 were successfully used as fluorescent dyes of fixed cells of mammalian origin . In addition, biological activity tests against bacteria and fungi were carried out . The results showed that A-1 and A-2 showed the most excellent antimicrobial activity among the newly synthesized compounds, especially against Gram-positive bacteria . This suggests potential future directions in the development of new antimicrobial agents.

Mecanismo De Acción

Mode of Action

It is known that rhodanine-3-acetic acid derivatives, which this compound is a part of, have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors .

Biochemical Pathways

These compounds have been shown to have antibacterial, antifungal, and anticancer activity .

Result of Action

It has been demonstrated that slight changes in the five-membered heterocyclic substituent significantly affect the properties of the compounds under consideration .

Action Environment

It is known that the thermal stability of the tested compounds was demonstrated above 240 °c .

Propiedades

IUPAC Name |

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O2S2/c18-13-9-5-4-8-12(13)15(21)19-20-16(22)14(24-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFITOCUXDTJGD-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(2-fluoropyridine-3-carbonyl)oxy-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2821254.png)

![N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821255.png)

![3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2821256.png)

![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2821258.png)

![N-(2-methylbenzo[d]thiazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2821259.png)

![(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2821260.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)

![5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B2821262.png)

![4-Methoxybenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2821266.png)